

CGP-74514: A Selective CDK1 Inhibitor - An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CGP-74514

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Introduction

CGP-74514, also known as CGP74514A, is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1] Initially identified for its high affinity for the CDK1/Cyclin B complex, it has become a valuable tool for studying the cellular processes regulated by CDK1, including cell cycle progression, mitosis, and apoptosis. This technical guide provides a comprehensive overview of **CGP-74514**, including its mechanism of action, inhibitory activity, effects on cellular signaling pathways, and detailed experimental protocols for its characterization. While originally highlighted for its CDK1 selectivity, emerging evidence suggests a broader activity profile against other cyclin-dependent kinases, positioning it as a pan-CDK inhibitor.[2]

Core Properties of CGP-74514

Property	Description	Reference
Primary Target	Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B	[1]
Mechanism of Action	ATP-competitive, reversible inhibitor	[1]
Chemical Formula	C ₁₉ H ₂₄ ClN ₇	[3]
Molecular Weight	385.89 g/mol	[3]
CAS Number	190654-01-4	[1]
Solubility	Soluble in DMSO	

Quantitative Inhibitory Activity

CGP-74514 exhibits high potency against CDK1, with significant selectivity over some other common kinases. However, broader kinase profiling has revealed inhibitory activity against other CDKs.

Table 1: IC₅₀ Values of **CGP-74514** against various kinases

Kinase	IC ₅₀	Reference
CDK1/Cyclin B	25 nM	[1]
PKCα	6.1 μM	[1]
PKA	125 μM	[1]
EGFR	>10 μM	[1]

Note: Further studies indicate inhibitory activity against CDK2, CDK5, CDK4, CDK7, and CDK9, suggesting a pan-CDK inhibitor profile.[2]

Cellular Effects of CGP-74514

Treatment of cancer cell lines with **CGP-74514** induces a range of cellular effects, primarily centered around cell cycle arrest and apoptosis.

Table 2: Cellular Effects of **CGP-74514** in Cancer Cell Lines

Cell Line	Concentration	Time	Effect	Reference
Human Leukemia (U937)	5 μ M	4 hours	Onset of apoptosis	[4]
5 μ M	18 hours	30-95% apoptosis in various leukemia lines	[4]	
5 μ M	24 hours	~100% apoptosis	[4]	
≥ 3 μ M	18 hours	Significant apoptosis	[4]	
Hepatocellular Carcinoma (HepG2)	5 μ M	8 hours	Slight increase in G2/M phase cells	[5]
5 μ M	24 hours	Accumulation of cells in G2/M phase	[5]	
5 μ M	48 hours	8-fold increase in apoptotic cells	[5]	

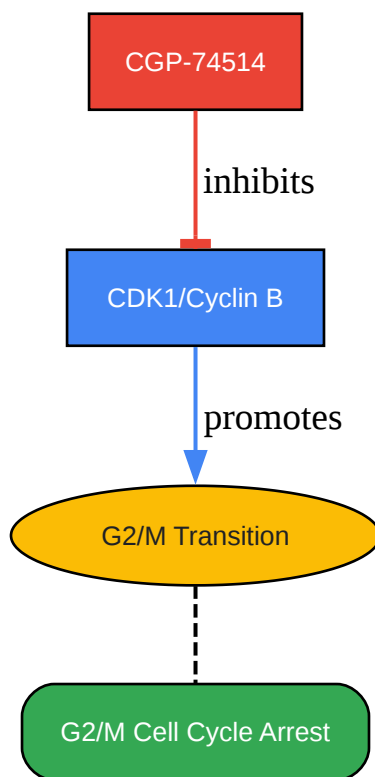
Signaling Pathways Modulated by **CGP-74514**

CGP-74514-mediated inhibition of CDK1 triggers a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis.

CDK1 Inhibition and Cell Cycle Arrest

The primary mechanism of action of **CGP-74514** is the direct inhibition of CDK1. CDK1, in complex with Cyclin B, is a key driver of the G2/M transition and progression through mitosis.

Inhibition of CDK1 by **CGP-74514** leads to an accumulation of cells in the G2/M phase of the cell cycle.[5] This is accompanied by downstream effects on key cell cycle regulatory proteins.



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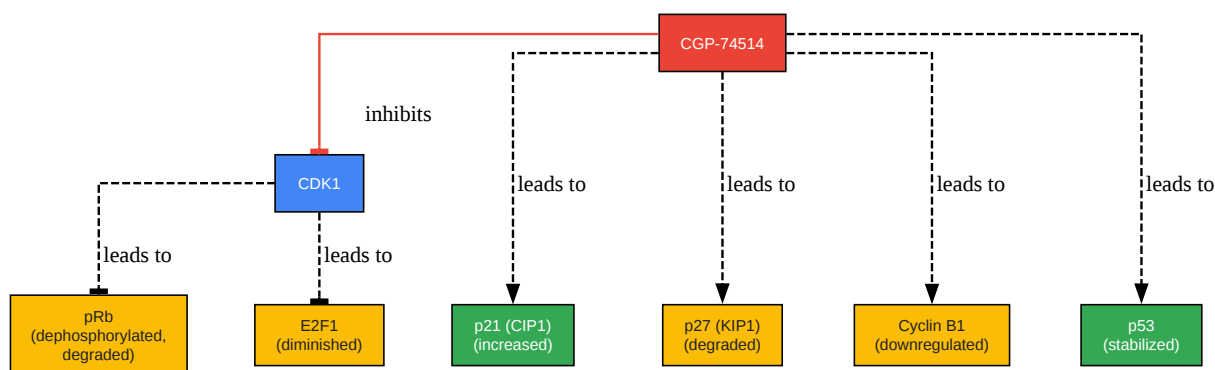
CGP-74514 induces G2/M cell cycle arrest by inhibiting CDK1/Cyclin B.

Modulation of Cell Cycle Regulatory Proteins

Treatment with **CGP-74514** leads to complex changes in the expression and phosphorylation status of several key proteins involved in cell cycle control.[4][6]

- pRb (Retinoblastoma protein): Early dephosphorylation of pRb is observed, followed by its degradation.[4]
- E2F1: Expression of the transcription factor E2F1 is diminished.[4]
- p21 (CIP1): Expression of the CDK inhibitor p21 is increased.[4]
- p27 (KIP1): Degradation of the CDK inhibitor p27 is observed.[4]

- Cyclin B1: Downregulation of Cyclin B1 protein levels.[5]
- p53: Stabilization of p53 protein levels.[5]



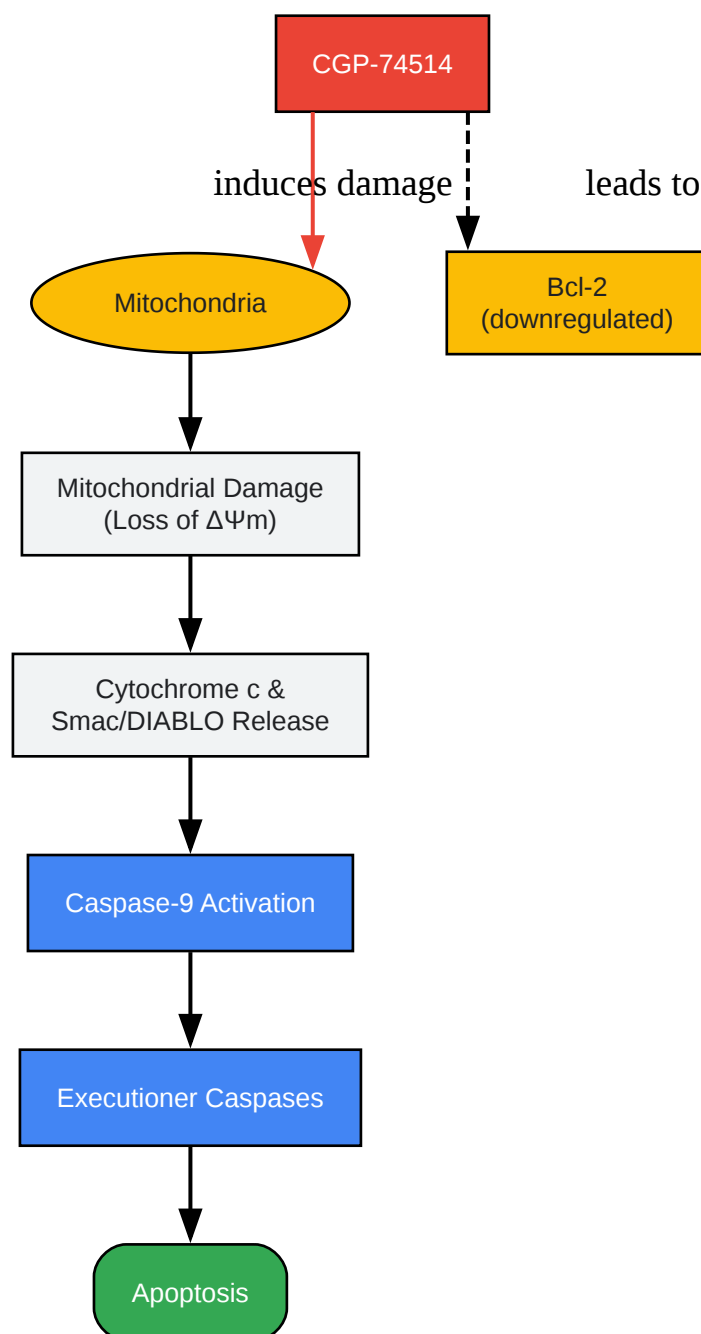
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CGP-74514 alters the expression and activity of key cell cycle proteins.

Induction of Apoptosis

CGP-74514 is a potent inducer of apoptosis in various cancer cell lines.[4][5] The apoptotic cascade is initiated through mitochondrial damage, leading to the activation of caspases.

- Mitochondrial Damage: Loss of mitochondrial membrane potential ($\Delta\Psi_m$) is an early event. [4]
- Cytochrome c and Smac/DIABLO Release: These pro-apoptotic factors are released from the mitochondria into the cytosol.[4]
- Caspase Activation: Activation of caspase-9 (initiator caspase) and subsequent activation of executioner caspases, leading to PARP degradation.[4][7]
- Bcl-2 Family: The anti-apoptotic protein Bcl-2 is downregulated.[5]



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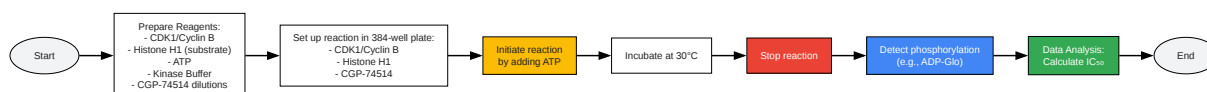
CGP-74514 induces apoptosis via the mitochondrial pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of **CGP-74514**'s activity. The following are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of **CGP-74514** against CDK1.



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Workflow for an in vitro CDK1 inhibition assay.

Methodology:

- Reagent Preparation:
 - Prepare a kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT).
 - Dilute recombinant human CDK1/Cyclin B1 enzyme to the desired concentration (e.g., 1 ng/μL) in kinase buffer.
 - Prepare a stock solution of the substrate, Histone H1, at a concentration of 0.2 μg/μL in kinase buffer.
 - Prepare a stock solution of ATP at 50 μM in kinase buffer.
 - Prepare serial dilutions of **CGP-74514** in kinase buffer.
- Reaction Setup:
 - In a 384-well white plate, add the test compound (**CGP-74514**) at various concentrations.
 - Add the CDK1/Cyclin B1 enzyme and Histone H1 substrate to each well.

- Include controls: a positive control (enzyme and substrate without inhibitor) and a negative control (substrate without enzyme).
- Reaction Initiation and Incubation:
 - Initiate the kinase reaction by adding the ATP solution to each well.
 - Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
- Detection:
 - Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega). This involves adding a reagent to deplete unused ATP and then another reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
- Data Analysis:
 - Measure luminescence using a microplate reader.
 - Calculate the percentage of inhibition for each concentration of **CGP-74514** relative to the positive control.
 - Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.^[8]

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of **CGP-74514** on the cell cycle distribution of a cancer cell line.

Methodology:

- Cell Culture and Treatment:
 - Seed cells (e.g., HepG2) in a 6-well plate and allow them to adhere overnight.

- Treat the cells with the desired concentration of **CGP-74514** (e.g., 5 μ M) or vehicle control (DMSO) for various time points (e.g., 8 and 24 hours).^[5]
- Cell Harvesting and Fixation:
 - Harvest the cells by trypsinization and wash with ice-cold PBS.
 - Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
 - Incubate the cells at -20°C for at least 2 hours.
- Staining:
 - Centrifuge the fixed cells and wash with PBS to remove the ethanol.
 - Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 μ g/mL) and RNase A (e.g., 100 μ g/mL) in PBS.
 - Incubate in the dark at room temperature for 30 minutes.
- Flow Cytometry Analysis:
 - Analyze the stained cells using a flow cytometer.
 - Acquire data for at least 10,000 events per sample.
 - Use appropriate software (e.g., ModFit LT) to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol details the detection and quantification of apoptosis induced by **CGP-74514** using Annexin V-FITC and PI double staining followed by flow cytometry.

Methodology:

- Cell Culture and Treatment:

- Culture cells (e.g., U937 leukemia cells) to the desired density.
- Treat the cells with **CGP-74514** at various concentrations (e.g., 0-10 μ M) for a specified duration (e.g., 18 hours).[\[4\]](#)
- Cell Staining:
 - Harvest the cells and wash them twice with cold PBS.
 - Resuspend the cells in 1X Annexin V binding buffer.
 - Add Annexin V-FITC and propidium iodide to the cell suspension.
 - Incubate the cells in the dark at room temperature for 15 minutes.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Flow Cytometry Analysis:
 - Add additional 1X Annexin V binding buffer to each sample.
 - Analyze the stained cells by flow cytometry within one hour.
 - Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

Western Blot Analysis of Cell Cycle Proteins

This protocol describes the detection of changes in the expression and phosphorylation status of key cell cycle regulatory proteins following treatment with **CGP-74514**.

Methodology:

- Cell Lysis and Protein Quantification:
 - Treat cells with **CGP-74514** as described previously.
 - Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

- Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- SDS-PAGE and Protein Transfer:
 - Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., pRb, E2F1, p21, p27, Cyclin B1, p53, and a loading control like β -actin) overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - Wash the membrane again with TBST.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize by autoradiography or a digital imaging system.^[4]

Conclusion

CGP-74514 is a valuable chemical probe for investigating the roles of CDKs, particularly CDK1, in cellular processes. Its ability to induce G2/M cell cycle arrest and apoptosis in cancer cells highlights its potential as a lead compound for anticancer drug development. The detailed understanding of its mechanism of action and the availability of robust experimental protocols for its characterization are essential for advancing research in this area. Further investigation into its broader CDK inhibitory profile will provide a more complete picture of its therapeutic potential and off-target effects.

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- To cite this document: BenchChem. [CGP-74514: A Selective CDK1 Inhibitor - An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1663164#cgp-74514-as-a-selective-cdk1-inhibitor\]](https://www.benchchem.com/product/b1663164#cgp-74514-as-a-selective-cdk1-inhibitor)

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